molecular formula C11H19NO4 B12316088 1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid CAS No. 51077-15-7

1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid

Cat. No.: B12316088
CAS No.: 51077-15-7
M. Wt: 229.27 g/mol
InChI Key: MXKSXPYZNXUHEZ-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid is a compound commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is valuable in various chemical processes due to its stability and ease of removal under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-methylpyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is typically carried out at ambient temperature, and the Boc group is introduced efficiently.

Industrial Production Methods: Industrial production of Boc-protected compounds often utilizes flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the deprotected amine, oxidized derivatives, and substituted compounds depending on the specific reaction conditions.

Mechanism of Action

The mechanism by which 1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid exerts its effects involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group can be introduced under mild conditions and removed selectively using acidic reagents . The molecular targets and pathways involved include the stabilization of reactive intermediates and the prevention of unwanted side reactions during synthesis.

Comparison with Similar Compounds

Uniqueness: 1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid is unique due to its specific structure, which provides stability and ease of removal under acidic conditions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amine groups are required.

Properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKSXPYZNXUHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001187362
Record name 1-(1,1-Dimethylethyl) 4-methyl-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51077-15-7
Record name 1-(1,1-Dimethylethyl) 4-methyl-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51077-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-methyl-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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